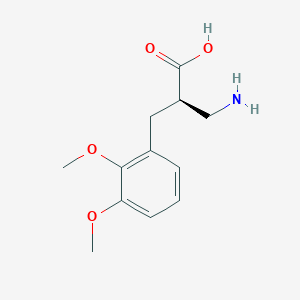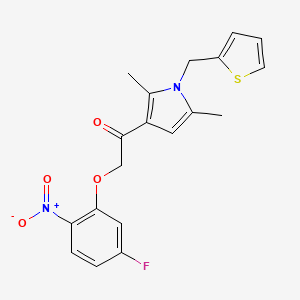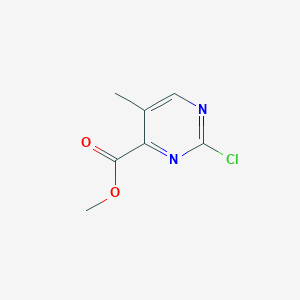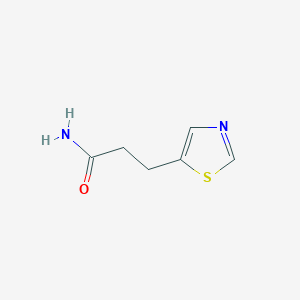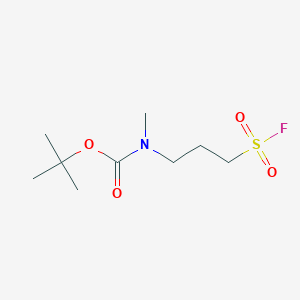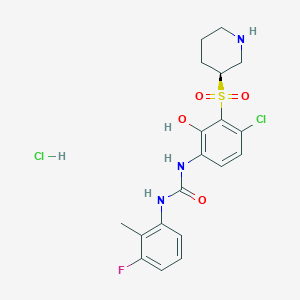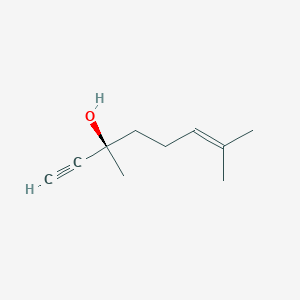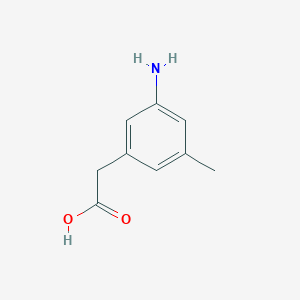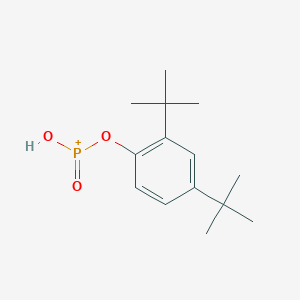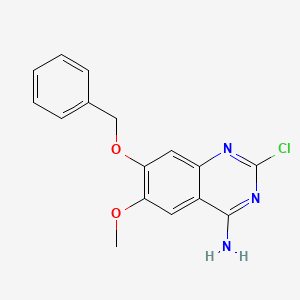
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzyloxy group at the 7th position, a chlorine atom at the 2nd position, and a methoxy group at the 6th position on the quinazoline ring, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Substituents: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride in the presence of a base. The methoxy group can be introduced using methanol and a suitable catalyst.
Chlorination: The chlorine atom can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to the target protein, while the chlorine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: Known for their inhibitory activity against monoamine oxidase B (MAO-B).
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: Investigated for their potential as multi-target inhibitors for Alzheimer’s disease.
Uniqueness
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of benzyloxy, chloro, and methoxy groups makes it a versatile molecule for various research and industrial applications.
属性
CAS 编号 |
52759-42-9 |
|---|---|
分子式 |
C16H14ClN3O2 |
分子量 |
315.75 g/mol |
IUPAC 名称 |
2-chloro-6-methoxy-7-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-13-7-11-12(19-16(17)20-15(11)18)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20) |
InChI 键 |
ZNOGPKCPIUGSAI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
